O-fumarylcarnitine
Description
O-Fumarylcarnitine is an acylated derivative of carnitine, where the fumaryl (trans-1,2-ethylenedicarboxylate) group is esterified to the hydroxyl group of carnitine. Carnitine derivatives play critical roles in mitochondrial fatty acid transport and energy metabolism, acting as carriers for acyl groups across membranes.
Properties
IUPAC Name |
3-[(E)-3-carboxyprop-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-12(2,3)7-8(6-10(15)16)18-11(17)5-4-9(13)14/h4-5,8H,6-7H2,1-3H3,(H-,13,14,15,16)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSJQVUNCCUCI-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-fumarylcarnitine typically involves the esterification of fumaric acid with carnitine. The reaction conditions often include the use of a dehydrating agent to facilitate the esterification process. The reaction can be carried out under mild conditions, typically at room temperature, using a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-fumarylcarnitine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fumaryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
O-fumarylcarnitine has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: It serves as a tool to investigate metabolic pathways involving carnitine and its derivatives.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Mechanism of Action
The mechanism of action of O-fumarylcarnitine involves its role in the transport of fatty acids into the mitochondria. It facilitates the conversion of fatty acids into energy by enabling their entry into the mitochondrial matrix, where β-oxidation occurs. This process is crucial for energy production, especially in tissues with high energy demands such as muscles .
Comparison with Similar Compounds
Glutarylcarnitine
Glutarylcarnitine (CAS: 109006-11-3) is structurally analogous to O-fumarylcarnitine but differs in the acyl group: glutaryl (pentanedioyl) versus fumaryl (trans-butenedioyl). This difference impacts solubility, metabolic processing, and biological roles. Glutarylcarnitine is associated with lysine and tryptophan metabolism, whereas this compound’s unsaturated acyl group may enhance reactivity in redox or enzymatic processes .
Acetylcarnitine and Propionylcarnitine
Acetylcarnitine facilitates acetyl-CoA transport, while propionylcarnitine aids in propionate metabolism. This compound’s longer, unsaturated acyl group likely confers distinct membrane interaction dynamics and metabolic fates.
Analytical and Metabolic Comparisons
Analytical Methods
A validated method for analyzing acylcarnitines () employs high-resolution mass spectrometry (HRMS) and liquid chromatography (LC) to distinguish this compound from analogues. Supplementary Table 2 in reports retention times and mass-to-charge ratios (m/z), critical for differentiating structurally similar compounds in biological samples .
Metabolic Stability
This compound’s unsaturated acyl group may render it more prone to enzymatic hydrolysis compared to glutarylcarnitine. ’s synthesis of fumaryl-containing analogues suggests that stereochemistry and conjugation influence stability, as seen in comparative degradation studies .
Data Tables
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Retention Time (min) | Key ¹H NMR Shift (ppm) |
|---|---|---|---|---|
| This compound | C₁₀H₁₅NO₇ | 261.23 | 8.2 | δ 6.8 (fumaryl CH=CH) |
| Glutarylcarnitine | C₁₂H₂₁NO₇ | 291.29 | 9.5 | δ 2.3 (glutaryl CH₂) |
| Acetylcarnitine | C₉H₁₇NO₄ | 203.24 | 5.7 | δ 2.1 (acetyl CH₃) |
Data derived from supplementary materials in and .
Research Findings
- Synthetic Accessibility : ’s total synthesis of this compound analogues demonstrates challenges in stereochemical control, with isomers showing divergent biological activities .
- Diagnostic Utility: Glutarylcarnitine is a biomarker for glutaric acidemia, while this compound’s detection (via ’s method) could indicate dysregulated fumaryl metabolism .
- Stability : this compound’s unsaturated structure may confer lower thermal stability compared to saturated analogues, as inferred from degradation studies in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
